molecular formula C5H7N3 B1331538 5-Amino-2-methylpyrimidine CAS No. 39889-94-6

5-Amino-2-methylpyrimidine

Cat. No.: B1331538
CAS No.: 39889-94-6
M. Wt: 109.13 g/mol
InChI Key: VGPRNGGSKJHOFE-UHFFFAOYSA-N
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Description

5-Amino-2-methylpyrimidine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2-Methylpyrimidin-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase. These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis .

Cellular Effects

2-Methylpyrimidin-5-amine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases and phosphatases, which are critical for cell signaling. Additionally, 2-Methylpyrimidin-5-amine can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 2-Methylpyrimidin-5-amine involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it has been found to inhibit dihydroorotate dehydrogenase, thereby affecting pyrimidine biosynthesis. This inhibition can lead to changes in gene expression and cellular metabolism, as the availability of pyrimidine nucleotides is crucial for these processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylpyrimidin-5-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Methylpyrimidin-5-amine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2-Methylpyrimidin-5-amine can lead to significant changes in cell behavior and metabolism .

Dosage Effects in Animal Models

The effects of 2-Methylpyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can be beneficial in modulating certain biochemical pathways. At high doses, 2-Methylpyrimidin-5-amine can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

2-Methylpyrimidin-5-amine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are crucial for the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Methylpyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Methylpyrimidin-5-amine across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

2-Methylpyrimidin-5-amine is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct environments and interact with different sets of biomolecules. Targeting signals and post-translational modifications can direct 2-Methylpyrimidin-5-amine to specific compartments, ensuring that it reaches the appropriate sites for its biochemical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with ammonia or an amine under suitable conditions. For instance, the reaction of 2-methylpyrimidine with ammonia in the presence of a catalyst such as palladium on carbon can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Aminopyrimidine: Similar in structure but lacks the methyl group at position 2.

    5-Methylpyrimidine: Similar but lacks the amino group at position 5.

    2,4-Diaminopyrimidine: Contains additional amino groups, leading to different properties.

Uniqueness: 5-Amino-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at position 2 and an amino group at position 5 makes it a valuable compound for various applications.

Properties

IUPAC Name

2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPRNGGSKJHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304310
Record name 2-Methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39889-94-6
Record name 39889-94-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrimidin-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-methyl-5-pyrimidinamine, as part of the moxonidine structure, contribute to its antihypertensive effects?

A: 2-Methyl-5-pyrimidinamine is a crucial component of the moxonidine molecule, an antihypertensive agent. Research suggests that moxonidine primarily exerts its antihypertensive effects by acting as an agonist at presynaptic alpha-2 receptors in the central nervous system. [, ] This activation leads to a decrease in sympathetic nervous system activity, ultimately reducing blood pressure and heart rate. [] While the specific contribution of the 2-methyl-5-pyrimidinamine moiety to this binding interaction hasn't been fully elucidated in the provided research, it's likely crucial for the overall structure and binding affinity of moxonidine to its target.

Q2: What is the significance of moxonidine's selectivity for alpha-2 receptors compared to other alpha-receptor agonists?

A: Moxonidine demonstrates a significantly higher selectivity for presynaptic alpha-2 receptors compared to clonidine, another alpha-2 receptor agonist. [, ] This enhanced selectivity translates into a more targeted antihypertensive effect with potentially fewer side effects. While clonidine displays greater potency at both alpha-1 and alpha-2 receptor subtypes, its less discriminatory binding profile can lead to a wider range of side effects. [] Moxonidine's unique selectivity profile highlights the potential importance of specific structural features, potentially including the 2-methyl-5-pyrimidinamine moiety, in achieving desired pharmacological outcomes.

Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds containing the 2-methyl-5-pyrimidinamine moiety?

A3: While the provided research focuses on the pharmacological profile of moxonidine, it doesn't delve into detailed SAR studies regarding modifications to the 2-methyl-5-pyrimidinamine scaffold. Investigating how alterations to this core structure affect binding affinity, selectivity, and ultimately, the antihypertensive activity would be valuable. Such research could identify novel compounds with improved potency, selectivity, and potentially fewer side effects.

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